Cas no 83709-73-3 (12-epi Leukotriene B4)

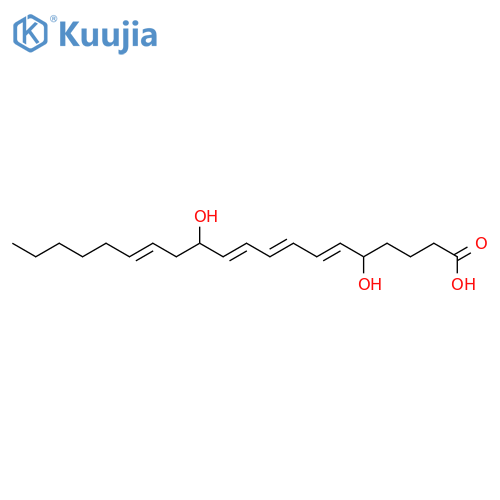

12-epi Leukotriene B4 structure

商品名:12-epi Leukotriene B4

12-epi Leukotriene B4 化学的及び物理的性質

名前と識別子

-

- 6,8,10,14-Eicosatetraenoicacid, 5,12-dihydroxy-, (5S,6Z,8E,10E,12S,14Z)-

- 12-epi Leukotriene B4

- 5(S),12(S)-Dihydroxyeicosatetraenoic acid

- 12-epi-LTB4

- 5S,12S-dihydroxy-6Z,8E,10E,14Z-eicsatetraenoate

- DTXSID601017288

- [S-[R*,R*-(E,Z,E,Z)]]-5,12-dihydroxy-6,8,10,14-Eicosatetraenoate

- 12S-LTB4

- 5S,12S-dihydroxy-6Z,8E,10E,14Z-eicosatetraenoic acid

- Q27070760

- SCHEMBL3125900

- GTPL6160

- CHEBI:72795

- SR-01000946891-1

- 5(S),12(S)-Dihydroxyeicosatetraenoate

- 12-epi LTB4

- 12-epi-Leukotriene B4

- SR-01000946891

- AKOS040756146

- 5S,12S-dihydroxy-6Z,8E,10E,14Z-eicsatetraenoic acid

- 83709-73-3

- (5S,6Z,8E,10E,12S,14Z)-5,12-dihydroxyicosa-6,8,10,14-tetraenoic acid

- 12(S)-Leukotriene B4

- PD021027

- [S-[R*,R*-(E,Z,E,Z)]]-5,12-dihydroxy-6,8,10,14-Eicosatetraenoic acid

- 2-epi-LTB4

- LMFA03020015

- HY-137350

- CS-0138047

-

- インチ: InChI=1S/C20H32O4/c1-2-3-4-5-6-9-13-18(21)14-10-7-8-11-15-19(22)16-12-17-20(23)24/h6-11,14-15,18-19,21-22H,2-5,12-13,16-17H2,1H3,(H,23,24)/b8-7+,9-6-,14-10+,15-11-/t18-,19+/m0/s1

- InChIKey: VNYSSYRCGWBHLG-CBBLYLIKSA-N

- ほほえんだ: CCCCC/C=C\C[C@@H](/C=C/C=C/C=C\[C@H](CCCC(=O)O)O)O

計算された属性

- せいみつぶんしりょう: 336.23005950g/mol

- どういたいしつりょう: 336.23005950g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 4

- 重原子数: 24

- 回転可能化学結合数: 14

- 複雑さ: 421

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 2

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 4

- トポロジー分子極性表面積: 77.8Ų

- 疎水性パラメータ計算基準値(XlogP): 4.1

- ひょうめんでんか: 0

- 互変異性体の数: 何もない

じっけんとくせい

- 密度みつど: 1.04

- ふってん: 536.4°C at 760 mmHg

- フラッシュポイント: 292.3°C

- 屈折率: 1.527

- PSA: 77.76000

- LogP: 4.15830

12-epi Leukotriene B4 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | L330363-25μg |

12-epi Leukotriene B4 |

83709-73-3 | 25μg |

$ 196.00 | 2023-04-15 | ||

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci66488-50ug |

12-epi Leukotriene B4 |

83709-73-3 | 98% | 50ug |

¥3469.00 | 2023-09-08 | |

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci66488-100ug |

12-epi Leukotriene B4 |

83709-73-3 | 98% | 100ug |

¥6558.00 | 2023-09-08 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-204980A-50µg |

12-epi Leukotriene B4, |

83709-73-3 | 50µg |

¥2512.00 | 2023-09-05 | ||

| TRC | L330363-50μg |

12-epi Leukotriene B4 |

83709-73-3 | 50μg |

$ 316.00 | 2023-04-15 | ||

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci66488-25ug |

12-epi Leukotriene B4 |

83709-73-3 | 98% | 25ug |

¥1890.00 | 2023-09-08 | |

| TRC | L330363-25µg |

12-epi Leukotriene B4 |

83709-73-3 | 25µg |

$196.00 | 2023-05-18 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-204980A-50 µg |

12-epi Leukotriene B4, |

83709-73-3 | 50µg |

¥2,512.00 | 2023-07-11 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-204980-25µg |

12-epi Leukotriene B4, |

83709-73-3 | 25µg |

¥1324.00 | 2023-09-05 | ||

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | L912790-50μg |

12-epi Leukotriene B4 (12-epi LTB4) |

83709-73-3 | 98% | 50μg |

¥5,419.80 | 2022-01-14 |

12-epi Leukotriene B4 関連文献

-

S. M. F. Lai,P. W. Manley Nat. Prod. Rep. 1984 1 409

-

2. A practical preparation of α-hydroxy and α,β-dihydroxy aldehydes, useful intermediates for the synthesis of arachidonic acid metabolites, starting with D-glyceraldehyde acetonideSentaro Okamoto,Toshiyuki Shimazaki,Yasunori Kitano,Yuichi Kobayashi,Fumie Sato J. Chem. Soc. Chem. Commun. 1986 1352

83709-73-3 (12-epi Leukotriene B4) 関連製品

- 2172127-41-0(1-(2,3,4-trichlorophenyl)ethane-1-sulfonyl fluoride)

- 2034569-13-4(N-2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl-3,4-difluorobenzamide)

- 1259317-19-5(2-(4-fluoro-3-methoxyphenyl)propan-2-amine)

- 1261532-61-9(2-(Chloromethyl)naphthalene-5-carboxylic acid)

- 2172631-96-6(2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-enamido-2-(1-methyl-1H-pyrazol-4-yl)acetic acid)

- 896334-69-3(N'-(4-fluorophenyl)methyl-N-2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethylethanediamide)

- 896843-77-9(2-2-amino-5-(3-methoxyphenoxy)pyrimidin-4-yl-5-(2-chlorophenyl)methoxyphenol)

- 2228525-09-3(3-2-(2,4,5-trifluorophenyl)ethylpyrrolidine)

- 1698674-07-5(1-4-(3-methyl-1H-pyrazol-1-yl)phenylpropan-1-one)

- 1342087-58-4(4-(2-ethylphenyl)butan-1-amine)

推奨される供給者

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量